molecular formula C17H14N4O3 B11693923 2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone

2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone

Cat. No.: B11693923
M. Wt: 322.32 g/mol
InChI Key: OBCNXSRJTXSESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of imidazobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the imidazobenzimidazole core: This can be achieved through the condensation of appropriate diamines with aldehydes or ketones under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step may involve nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.

    Final coupling reaction: The final step involves coupling the imidazobenzimidazole core with the nitrophenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide).

Major Products

    Oxidation products: Oxidized derivatives of the benzimidazole ring.

    Reduction products: Amino derivatives of the nitrophenyl group.

    Substitution products: Substituted derivatives at the nitrophenyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: It may exhibit antimicrobial properties, useful in the development of new antibiotics.

Medicine

    Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new therapeutic agents.

    Diagnostics: It may be used in diagnostic assays due to its specific binding properties.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: It may be used in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-METHOXYPHENYL)-1-ETHANONE
  • 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-CHLOROPHENYL)-1-ETHANONE

Uniqueness

The presence of the nitrophenyl group in 2-(2,3-DIHYDRO-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-9-YL)-1-(4-NITROPHENYL)-1-ETHANONE imparts unique electronic and steric properties, making it distinct from its analogs

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C17H14N4O3/c22-16(12-5-7-13(8-6-12)21(23)24)11-20-15-4-2-1-3-14(15)19-10-9-18-17(19)20/h1-8H,9-11H2

InChI Key

OBCNXSRJTXSESI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.